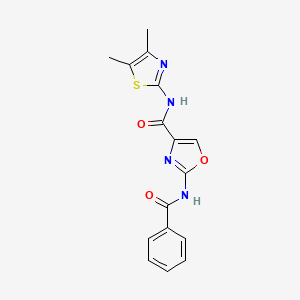

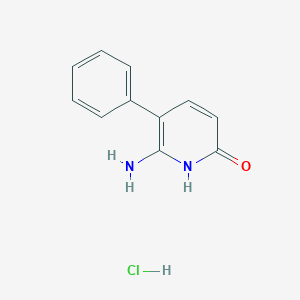

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, such as antiproliferative and antioxidant properties. These compounds are structurally related to benzimidazole and benzothiazole carboxamides, which are of interest due to their pharmacological potential .

Synthesis Analysis

The synthesis of benzimidazole/benzothiazole-2-carboxamides involves the introduction of various substituents, such as methoxy, hydroxy, nitro, and amino groups . The synthesis of related compounds, such as benzimidazole derivatives bearing a pyrrole carboxamide moiety, is achieved through a molecular hybridization approach . These synthetic strategies are crucial for the development of compounds with desired biological activities.

Molecular Structure Analysis

The molecular structures of these compounds are characterized using spectroscopic methods and, in some cases, X-ray crystallography . The crystal structures reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that can influence the biological activity and stability of the compounds .

Chemical Reactions Analysis

The chemical behavior of benzimidazole and related compounds under various conditions has been studied. For instance, the photoreactions of thiabendazole in the presence of singlet oxygen lead to various products, indicating the reactivity of the thiazolyl moiety under photooxidative conditions . The Dimroth rearrangement of triazole derivatives also demonstrates the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. The antiproliferative and antioxidant activities of these compounds are often evaluated in vitro, and their effectiveness can be correlated with their structural features . Additionally, computational studies, such as DFT calculations, provide insights into the electronic properties and potential reaction mechanisms .

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Modifications

Chemical Synthesis of Benzazoles

Benzazoles and their derivatives display a variety of biological activities, with some being used in clinical applications. Synthetic chemists focus on developing new procedures for compounds with guanidine moieties, such as 2-aminobenzimidazole and benzothiazoles, due to their potential therapeutic applications. The synthesis involves modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, facilitating the investigation of new pharmacophores (Rosales-Hernández et al., 2022).

Pharmacological Potential of Benzothiazoles

Benzothiazole derivatives are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, showcasing the structural simplicity and ease of synthesis that provides scope for the development of chemical libraries aimed at discovering new therapeutic agents (Kamal et al., 2015).

Therapeutic Applications and Mechanisms

- Antitumor and Anticancer Properties: Benzothiazole derivatives have been extensively investigated for their antitumor agents. Structural modifications of the benzothiazole scaffold have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. The promising biological profile and synthetic accessibility of these compounds suggest their potential as drug candidates for cancer chemotherapy (Ahmed et al., 2012).

Molecular Imaging and Diagnostic Applications

- Amyloid Imaging in Alzheimer's Disease: Compounds related to benzothiazoles have been used as radioligands for PET amyloid imaging, a technique crucial for early detection of Alzheimer's disease. The imaging technique aids in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, which is vital for evaluating new antiamyloid therapies (Nordberg, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-10(2)24-16(17-9)20-14(22)12-8-23-15(18-12)19-13(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKJKBHMNPKPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)

![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)